molecular formula C12H15NO2 B7505483 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline

1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B7505483
M. Wt: 205.25 g/mol
InChI Key: RNJADGRCVFLWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core, followed by further functionalization to introduce the acetyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, reduction, and functional group modifications to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

  • 1-Acetyl-6-hydroxymethyl-7-methoxy-β-carboline
  • 1-Acetyl-4-methoxy-8-hydroxy-β-carboline
  • 1-Acetyl-4,8-dimethoxy-β-carboline

Comparison: Compared to these similar compounds, 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)13-7-3-4-10-8-11(15-2)5-6-12(10)13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJADGRCVFLWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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